1-(8-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone
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Overview
Description
1-(8-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone is a complex organic compound featuring a trifluoromethyl group, a benzoyl group, and a diazaspirodecane structure. The trifluoromethyl group is known for its significant role in enhancing the biological activity and stability of pharmaceutical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone typically involves multiple steps, starting with the formation of the diazaspirodecane core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The trifluoromethylbenzoyl group is then introduced via a Friedel-Crafts acylation reaction, using trifluoromethylbenzoyl chloride and an aluminum chloride catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and large-scale batch reactors for the Friedel-Crafts acylation. Purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(8-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in a polar solvent.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Derivatives with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
1-(8-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(8-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity . The diazaspirodecane core may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decan-2-one: Similar structure but lacks the ethanone group.
1-(8-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-2-yl)methanol: Similar structure but with a hydroxyl group instead of an ethanone group.
Uniqueness
1-(8-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone is unique due to the presence of both the trifluoromethylbenzoyl group and the diazaspirodecane core, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and biological activity, while the diazaspirodecane core provides a rigid and stable framework for interactions with molecular targets .
Properties
IUPAC Name |
1-[8-[3-(trifluoromethyl)benzoyl]-2,8-diazaspiro[4.5]decan-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2/c1-13(24)23-10-7-17(12-23)5-8-22(9-6-17)16(25)14-3-2-4-15(11-14)18(19,20)21/h2-4,11H,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNKDOWMCWYRET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(C1)CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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